Amifostine disulfide

描述

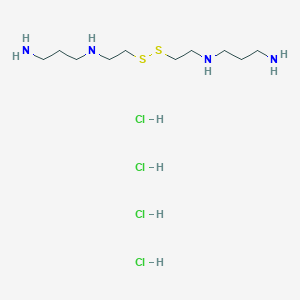

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

N'-[2-[2-(3-aminopropylamino)ethyldisulfanyl]ethyl]propane-1,3-diamine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4S2.4ClH/c11-3-1-5-13-7-9-15-16-10-8-14-6-2-4-12;;;;/h13-14H,1-12H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOLIPVKJWQUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCSSCCNCCCN.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10027-65-3 | |

| Record name | WR-33278 tetrahydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[2-(3-aminopropylamino)ethyl]disulfide tetrahydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY9K79BRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Amifostine Disulfide Wr 33278 Action

Interaction with Polyamine Transport Systems and Cellular Uptake

Cellular uptake of WR-33278 is primarily mediated by active transport mechanisms, specifically the polyamine transport system. This interaction is significant due to the structural similarities between WR-33278 and natural polyamines.

Amifostine (B1664874) Disulfide as a Polyamine Analogue

WR-33278 exhibits structural similarities to endogenous polyamines such as spermidine (B129725) and spermine (B22157) oup.comnih.govaacrjournals.org. This structural resemblance is key to its interaction with the cellular machinery responsible for polyamine uptake. Studies have indicated that WR-33278 behaves as a close analogue of spermidine or spermine oup.comnih.govresearchgate.net.

Active Transport Mechanisms Regulating Intracellular Accumulation

Unlike its reduced form, WR-1065, which primarily enters cells via passive diffusion, WR-33278 is accumulated against a concentration gradient through a high-affinity, saturable transporter oup.comnih.gov. Evidence strongly suggests this transporter is the extensively studied polyamine transport system oup.comnih.gov. The uptake of WR-33278 has been shown to correlate directly with the activity of the polyamine transporter oup.com.

Modulation by Endogenous Polyamines and Regulatory Proteins (e.g., Antizyme)

The uptake of WR-33278 is modulated by factors that influence the activity of the polyamine transport system, including endogenous polyamines and regulatory proteins like antizyme (OAZ) oup.comnih.govaacrjournals.org. Low exogenous levels of WR-33278 have been observed to interfere with the cellular uptake of both putrescine and spermidine oup.com.

Repression of polyamine transporter activity by pre-treatment with spermidine or by the induction of antizyme has been shown to affect the transport of both WR-33278 and spermidine equally oup.comnih.govresearchgate.net. Conversely, conditions that enhance polyamine uptake, such as treatment with difluoromethylornithine (DFMO), an inhibitor of polyamine synthesis, have been shown to increase the uptake of WR-33278-derived aminothiols aacrjournals.org. DFMO treatment suppresses intracellular putrescine and spermidine content and increases polyamine uptake by suppressing endogenous antizyme protein expression aacrjournals.org. The addition of exogenous putrescine has been shown to reduce WR-33278-mediated effects, presumably due to competition for uptake via the polyamine transporter aacrjournals.org. These findings indicate that the regulation of the polyamine transporter, mediated by polyamines or antizyme, significantly influences the cellular accumulation of WR-33278 aacrjournals.org.

Influence on Intracellular Redox Homeostasis and Oxidative Stress Responses

WR-33278, along with its precursor WR-1065, can influence intracellular redox homeostasis and participate in oxidative stress responses.

Role in Cellular Oxygen Consumption and Hypoxia Induction

While the primary focus regarding oxygen consumption and hypoxia induction is often on the active metabolite WR-1065, which can scavenge free radicals and influence intracellular hypoxia through auto-oxidation processes, metabolic conversion of amifostine to WR-33278 has been noted in the context of reduced oxygen consumption in healthy tissue d-nb.infokcl.ac.uk. Some studies suggest that high concentrations of the polyamine WR-33278 may contribute to mechanisms like DNA condensation, which could indirectly impact the cellular environment researchgate.net. The broader context of amifostine and its metabolites' effects on cellular oxygen dynamics is an area of ongoing research kcl.ac.ukresearchgate.netembopress.org.

Participation in Thiol-Disulfide Exchange Reactions within Cellular Compartments

WR-33278 is the disulfide form of WR-1065, and its formation from WR-1065 involves oxidation researchgate.netnih.gov. Within the cellular environment, thiol-disulfide exchange reactions are fundamental processes involved in maintaining protein structure and function, as well as regulating redox balance. While WR-1065, with its free thiol group, is directly involved in scavenging reactive oxygen species and participating in thiol-disulfide exchange by donating a hydrogen atom, WR-33278, as a disulfide, can also participate in these reactions researchgate.net.

Studies have suggested that WR-33278 can denature nuclear proteins, potentially through direct interactions with protein cysteine groups, leading to the formation of destabilizing protein-WR-1065 disulfides nih.gov. This indicates a role for WR-33278 in thiol-disulfide exchange processes within specific cellular compartments, particularly the nucleus nih.gov. WR-33278 was found to be approximately twice as effective as WR-1065 at denaturing nuclear proteins in isolated nuclei nih.gov. This mechanism of interaction with protein thiol groups through disulfide exchange could contribute to its biological effects.

Indirect Contributions to Free Radical Scavenging Capabilities

Although WR-1065 is the principal free radical scavenger among amifostine metabolites, WR-33278 can indirectly contribute to a reduction in free radical-induced damage. One proposed mechanism involves the rapid consumption of oxygen following the oxidation of WR-1065 to WR-33278 within cells, suggesting that the resulting cellular anoxia may contribute to radioprotection pollenbiology.cztandfonline.comnih.gov. This reduction in intracellular oxygen concentration can decrease the formation of damaging reactive oxygen species generated by ionizing radiation umich.edu. Some studies also indicate that WR-33278 itself may participate in the scavenging of hydroxyl radicals tandfonline.comresearchgate.net.

Direct and Indirect Effects on DNA and Chromatin Structure

WR-33278 exerts significant protective effects on DNA and chromatin structure, influencing both their conformation and integrity.

Condensation of DNA and Alterations in Chromatin Conformation

WR-33278 has structural similarities to natural polyamines such as putrescine, spermidine, and spermine jcu.czsci-hub.setandfonline.comnih.gov. This structural resemblance allows WR-33278 to interact with DNA, influencing its structure. Studies have reported an effect of WR-33278 on the polyamine-induced compaction and aggregation of DNA tandfonline.comnih.gov. Due to its positive charge, WR-33278 can neutralize the negative charge of DNA, leading to the contraction of the DNA molecule and the formation of liquid crystalline, spring-like structures psu.edunih.gov. This packaging of DNA in liquid-crystalline condensates can reduce the accessibility of radiolytic attack sites, thereby protecting DNA from damage tandfonline.comresearchgate.netnih.gov. WR-33278 binds more avidly to DNA than spermine and can enhance the relaxation of supercoiled DNA mediated by topoisomerase I umich.edu.

Facilitation of DNA Repair Processes and Damage Mitigation

WR-33278 is associated with DNA repair activity nih.govpollenbiology.cznih.gov. It has been shown to promote DNA damage repair nih.gov and supports the repair of DNA double-strand breaks (DSBs) in normal cells pollenbiology.cz. The molecule's influence on chromatin structure, particularly the enhancement of topoisomerase I-mediated unwinding of supercoiled DNA, may facilitate access for repair enzymes researchgate.netnih.gov.

Removal of DNA Adducts from DNA-Damaging Agents

Both WR-1065 and WR-33278 possess the capability to remove platinum adducts from DNA nih.govnih.govgoogle.com. In vitro studies have demonstrated that WR-33278 can decrease the platination of DNA when present concurrently with cisplatin (B142131) google.com. Furthermore, there is observation that WR-33278 can disrupt already formed cisplatin-DNA adducts during post-incubation google.com.

Modulation of Gene Expression and Signal Transduction Pathways

Beyond its direct interactions with DNA and influence on the cellular redox state, WR-33278 can modulate gene expression and affect signal transduction pathways.

Repression of Specific Oncogenic Gene Expression (e.g., c-myc)

Research has indicated that both the thiol (WR-1065) and disulfide (WR-33278) forms of amifostine can repress the expression of the oncogene c-myc sci-hub.senih.govoup.comnih.govbibliotekanauki.pl. Studies using differential display RT-PCR and Northern blot analyses in CHO-AA8 cells exposed to different concentrations of WR-1065 and WR-33278 demonstrated this repressive effect oup.comnih.gov. Notably, WR-33278 was found to be more effective than WR-1065 in repressing c-myc expression at certain concentrations oup.comnih.gov. For instance, exposure to 40 µM of WR-33278 resulted in c-myc expression levels at 27% of the control level, while 4 mM reduced it to 45% oup.comnih.gov. In comparison, 4 mM and 40 µM concentrations of WR-1065 reduced c-myc expression to 65% and 46% of control levels, respectively oup.comnih.gov.

The repression of c-myc expression by amifostine metabolites, including WR-33278, is consistent with observed cellular effects such as the prolongation of cellular doubling times, induction of cell cycle delay, inhibition of apoptosis in certain cell types, and protection against radiation-induced transformation oup.com.

Table 1: Repression of c-myc Gene Expression by WR-1065 and WR-33278 in CHO-AA8 Cells (Based on data from Liu et al., 1997 oup.comnih.gov)

| Compound | Concentration | c-myc Expression (% of Control) |

| WR-33278 | 40 µM | 27 |

| WR-33278 | 4 mM | 45 |

| WR-1065 | 40 µM | 46 |

| WR-1065 | 4 mM | 65 |

This table summarizes experimental findings on the relative effectiveness of WR-33278 and WR-1065 in reducing c-myc gene expression in a specific cell line at tested concentrations.

Impact on Redox-Sensitive Transcription Factor Activity

Amifostine and its metabolites, including WR-33278, have been shown to affect redox-sensitive transcription factors. wikipedia.orgfishersci.itnih.gov Studies investigating the effect of nonprotein thiol free radical scavengers, including WR-1065 and the disulfide WR-33278, on NF-κB activation in human microvascular endothelial cells (HMEC) demonstrated that both metabolites were effective in activating NF-κB at micromolar concentrations. cenmed.com Specifically, both WR-1065 and WR-33278 equally affected the p50-p65 heterodimer of NF-κB. cenmed.com The mechanism by which WR-33278 activates NF-κB may be related to its structural similarities to polyamines. cenmed.com The intracellular redox environment can be influenced by the addition of free radical scavenging agents like nonprotein thiols, and these agents, in turn, are capable of activating redox-sensitive transcription factors such as NF-κB. cenmed.com While primarily attributed to WR-1065, treatment has also been shown to activate the binding of NF-κB to DNA and influence the expression of genes, including manganese superoxide (B77818) dismutase (MnSOD). researchgate.netcenmed.com Amifostine may also upregulate the expression of hypoxia-inducible factor-1α (HIF-1α), another redox-sensitive factor. wikipedia.orgfishersci.it

Alterations in Cell Cycle Regulatory Protein Phosphorylation (e.g., Topoisomerase IIα)

Amifostine and its metabolites have important effects on cell growth and cell cycle progression. wikipedia.orgfishersci.itnih.gov While direct evidence detailing the impact of WR-33278 on the phosphorylation of specific cell cycle regulatory proteins like Topoisomerase IIα (topo IIα) is limited in the provided information, related findings offer insight. The active thiol metabolite, WR-1065, has been hypothesized to exert some of its cytoprotective effects partly through catalytic inhibition of DNA topoisomerase II alpha, which can lead to the accumulation of cells in the G2 phase and a prolongation of the cell cycle. nih.gov Although this mechanism is primarily linked to WR-1065, the subsequent formation of WR-33278 occurs within cells and could potentially influence the cellular environment in ways that indirectly affect proteins involved in cell cycle regulation. Furthermore, a high concentration of WR-33278 is known to condense DNA. wikipedia.orgfishersci.it DNA condensation can impact the accessibility and function of proteins that interact with DNA, including topo IIα, which plays a critical role in managing DNA topology during replication and cell division. uni-freiburg.de Topo IIα activity itself is known to be regulated by phosphorylation at multiple sites, with phosphorylation events being more frequent during S phase through mitosis. uni-freiburg.de For example, casein kinase I δ/ε has been shown to phosphorylate topo IIα at serine-1106, modulating its DNA cleavage activity. While the specific effect of WR-33278 on these phosphorylation events requires further direct investigation, the known influence of amifostine metabolites on cell cycle progression and DNA structure suggests potential indirect interactions or influences on these regulatory processes.

Effects on Cellular Metabolism and Bioenergetics

Amifostine has been shown to affect cellular metabolism and bioenergetics. Studies indicate that amifostine can induce a shift in the metabolism of normal tissues towards glycolysis, a phenomenon sometimes referred to as a "Warburg-type effect," which may contribute to its cytoprotective properties. mims.com

Metabolic Reprogramming Towards Glycolysis (Warburg-type Effects)

Evidence suggests that amifostine can induce metabolic reprogramming towards glycolysis in normal tissues, mimicking aspects of the Warburg effect observed in cancer cells. mims.com This metabolic shift is characterized by decreased glucose levels and increased lactate (B86563) levels observed in the venous blood of patients treated with amifostine. mims.com At the molecular level, amifostine has been shown to induce the expression of key glycolytic enzymes and transporters, such as lactate dehydrogenase (LDH5) and glucose transporter (GLUT2), and to affect the phosphorylation status of pyruvate (B1213749) dehydrogenase (pPDH) and PDH-kinase in normal mouse liver and hepatocytes. mims.com These changes are indicative of a redirection of glucose metabolism towards lactate production, even in the presence of oxygen. mims.com This induced glycolytic shift in normal tissues is hypothesized to contribute to selective cytoprotection. mims.com Interestingly, in a different context, amifostine was found to attenuate the metabolic reprogramming induced by transforming growth factor beta 1 (TGF-β1) in fibroblasts, mitigating the TGF-β1-induced increase in basal extracellular acidification rate (ECAR), which is a measure of glycolysis. TGF-β1 typically shifts fibroblast metabolism towards glycolysis and away from oxidative phosphorylation, and amifostine helped restore energy metabolism in this scenario. This suggests that while amifostine can induce a Warburg-like effect in normal tissues in the context of radioprotection, it may also counteract pathological metabolic shifts towards glycolysis in other disease states like fibrosis.

Differential Biological Activities of Amifostine Disulfide in Preclinical Systems

Mechanisms Underlying Selective Protection of Normal Tissues

The preferential safeguarding of normal tissues by amifostine (B1664874) and its metabolites, including the disulfide form, is a multifactorial process. It hinges on differences in enzyme activity, cellular transport mechanisms, and the unique characteristics of the tumor microenvironment.

Differential Alkaline Phosphatase Activity and Metabolite Formation

The selective action of amifostine begins with its activation. Amifostine is a prodrug that requires dephosphorylation by the enzyme alkaline phosphatase to be converted into its active thiol metabolite, WR-1065. tandfonline.comnih.gov This active thiol is then oxidized to form the symmetrical disulfide metabolite, amifostine disulfide (also known as WR-33278).

Crucially, alkaline phosphatase is found in significantly higher concentrations in the membranes of healthy, normal cells and their surrounding vasculature compared to most tumor cells. tandfonline.comqeios.comresearchgate.net Studies have shown a dramatic loss of intestinal-type alkaline phosphatase (IAP), a major isoenzyme involved in this conversion, from the vasculature and stroma of tumors. nih.gov This enzymatic disparity ensures that the conversion of amifostine to its active metabolites occurs predominantly in normal tissues, leading to a much higher concentration of the protective compounds where they are needed most. tandfonline.com In contrast, the low enzymatic activity in tumor tissues results in a significantly lower buildup of the active drug, leaving cancer cells more vulnerable to therapeutic agents. tandfonline.com

Variances in Cellular Uptake and Efflux Kinetics

Once formed in the extracellular space, the uptake of amifostine's metabolites into the cell is another critical point of selectivity. While the thiol WR-1065 can enter cells via passive diffusion, the disulfide form, WR-33278, which is structurally similar to natural polyamines like spermidine (B129725) and spermine (B22157), is actively transported into cells via the polyamine transport system. nih.govnih.gov

This transport mechanism is a key factor in differential protection. Many tumor cells exhibit elevated levels of intracellular polyamines, which leads to a down-regulation or suppression of the polyamine transporter's activity. nih.gov This selective exclusion of this compound from cancer cells with a suppressed transport system prevents it from exerting a protective effect within the tumor. nih.gov In preclinical models using human prostate cancer cells (DU-145), it was demonstrated that suppressing the polyamine transporter rendered the cells unprotected from radiation by amifostine derivatives, confirming the transporter's essential role in the protective mechanism. nih.gov

Microenvironmental Factors Influencing Disulfide Distribution

The distinct microenvironment of solid tumors further contributes to the selective distribution and action of this compound. Compared to healthy tissues, tumor microenvironments are often characterized by poor vascularization, hypoxia (low oxygen), and a lower interstitial pH (acidic). tandfonline.comnih.gov

These conditions create a physiological barrier to the drug. The inefficient blood supply can limit the delivery of the parent amifostine to the tumor site. tandfonline.com Furthermore, the acidic nature of the tumor microenvironment is suboptimal for the activity of alkaline phosphatase, which functions best at a more alkaline pH. researchgate.netnih.gov This further reduces the local conversion of amifostine to its active metabolites, including the disulfide, within the tumor. Consequently, the concentration of the protective disulfide form remains significantly lower in malignant tissues than in surrounding normal tissues. tandfonline.com

In Vitro Investigation of this compound Effects

Cellular and molecular studies in controlled laboratory settings have provided substantial evidence for the protective capabilities of amifostine and its metabolites at the cellular level. These in vitro investigations have been crucial in elucidating the specific cytoprotective, genoprotective, and antimutagenic properties of the compound.

Antimutagenic and Anticarcinogenic Properties in Cellular Assays

Beyond immediate cytoprotection, this compound and its related thiol exhibit antimutagenic and anticarcinogenic properties, which are vital for preventing long-term complications such as therapy-induced secondary cancers. tandfonline.com The polyamine-like structure of the disulfide metabolite, WR-33278, is believed to play a role in these effects by influencing processes like DNA synthesis and repair, gene expression, and cell cycle progression.

The antimutagenic effects have been demonstrated in cellular assays. For instance, amifostine was shown to protect against cyclophosphamide-induced mutagenesis at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in mouse splenocytes. These properties are crucial for maintaining the genomic integrity of normal cells during cancer treatment. tandfonline.com Preclinical studies have consistently shown that administering amifostine before irradiation can protect against radiation-induced mutagenesis and carcinogenesis. researchgate.net In a mouse skin carcinogenesis model, amifostine demonstrated a chemopreventive effect, reducing tumor formation and the degree of invasion in squamous cell carcinoma development. qeios.com

These findings from cellular assays highlight a critical long-term benefit of this compound, suggesting its role not only in mitigating acute toxicity but also in reducing the risk of future malignancies arising as a consequence of cancer therapy.

Angiogenesis Modulation in Endothelial Cell Cultures

Amifostine and its metabolites, including the disulfide form, have demonstrated complex and multifaceted effects on angiogenesis in preclinical endothelial cell culture models. Research indicates that these compounds can modulate key processes involved in the formation of new blood vessels, such as endothelial cell proliferation, migration, and tube formation. nih.gov

Studies on human umbilical vein endothelial cells (HUVECs) have shown that amifostine can have seemingly contradictory effects. While it has been observed to increase HUVEC proliferation, it concurrently decreases their migration and their ability to form tube-like structures on Matrigel, a crucial step in angiogenesis. nih.gov The pro-proliferative effect was found to be reversible by agents that scavenge intracellular hydrogen peroxide, suggesting a mechanism related to the cellular redox status. nih.gov The reduction in migration and tube formation aligns with a decrease in the release of metalloproteinase-2, an enzyme involved in breaking down the extracellular matrix to allow for cell movement. nih.gov

Further investigations into the molecular mechanisms reveal that amifostine treatment can modulate the vascular endothelial growth factor (VEGF-A) signaling pathway, a critical regulator of angiogenesis. nih.govdoaj.org While amifostine's active metabolite, WR-1065, can induce cancer cells to increase the expression and secretion of VEGF-A, direct treatment of endothelial cells with amifostine impairs their ability to respond to this growth factor. nih.govresearchgate.net This impairment is associated with a downregulation of the VEGF receptor 2 (VEGFR-2) and a reduction in VEGF-A binding to the cell surface, ultimately leading to decreased phosphorylation of downstream signaling molecules like p42/44 kinases. nih.govdoaj.org In a 3D cell culture model that mimics in vivo angiogenesis, amifostine was found to inhibit VEGF-A-induced sprouting angiogenesis. mdpi.com

| Endothelial Cell Function | Observed Effect | Associated Molecular Change | Reference |

|---|---|---|---|

| Proliferation (HUVEC) | Increased | Mechanism related to H2O2 production | nih.gov |

| Migration (HUVEC) | Decreased | - | nih.gov |

| Tube Formation (on Matrigel) | Decreased | Decreased release of metalloproteinase-2 | nih.gov |

| VEGF-A-Induced Sprouting | Inhibited (IC50 of 1.0 x 10⁻⁵ M) | - | mdpi.com |

| Response to VEGF-A | Impaired | Downregulation of VEGFR-2 expression | nih.gov |

In Vivo Preclinical Studies of this compound-Mediated Protection

Evaluation in Animal Models of Radiation-Induced Injury

Amifostine has been extensively evaluated in various animal models as a broad-spectrum systemic radioprotective agent, demonstrating its potential to shield normal tissues from the damaging effects of ionizing radiation. nih.govtandfonline.com Preclinical studies have consistently shown that the administration of amifostine prior to radiation exposure can mitigate a range of injuries. tandfonline.com

In a rat model designed to assess radiation damage to the physis (growth plate), amifostine significantly reduced the anticipated growth arrest in long bones. nih.gov Weanling rats pre-treated with amifostine before receiving clinically relevant doses of radiation to their hindlimbs exhibited substantially less growth loss in the femur and tibia compared to animals that received radiation alone. nih.gov For instance, at a radiation dose of 12.5 Gy, amifostine reduced the expected growth loss in the femur by 48.9%. nih.gov Similarly, at a higher dose of 17.5 Gy, the growth loss was reduced by 30.8%. nih.gov

Beyond skeletal tissues, amifostine has shown protective effects on the central nervous system. In male mice exposed to heavy ion radiation, pre-treatment with amifostine mitigated cognitive injury, restoring the preference for novel object exploration that was lost in irradiated animals. frontiersin.org Furthermore, studies in mice have demonstrated that while oral amifostine did not significantly improve survival after whole-body irradiation under certain experimental conditions, other formulations and routes of administration have shown survival benefits. nih.gov The protective efficacy of amifostine is generally dose-dependent, but its use at higher doses can be limited by toxicity. tandfonline.com

| Radiation Dose | Bone | Reduction in Anticipated Growth Loss (%) | Reference |

|---|---|---|---|

| 12.5 Gy | Femur | 48.9% | nih.gov |

| Tibia | 13.1% | nih.gov | |

| 17.5 Gy | Femur | 30.8% | nih.gov |

| Tibia | 20.3% | nih.gov |

Assessment of Organ-Specific Cytoprotection (e.g., hematopoietic system, gastrointestinal tract)

Preclinical research has substantiated the ability of amifostine and its metabolites to provide cytoprotection to specific organ systems, most notably the hematopoietic and gastrointestinal systems, which are highly sensitive to cytotoxic therapies.

In the context of the hematopoietic system, amifostine has been shown to protect primitive progenitor cells from the toxicity of various antineoplastic agents. nih.gov In vitro studies using bone marrow mononuclear cells from normal donors demonstrated that preincubation with amifostine significantly enhanced the recovery of multipotent hematopoietic progenitors (colony-forming units-granulocyte-erythroid, macrophage, megakaryocyte, or CFU-GEMM) and erythroid burst-forming units (BFU-E) following exposure to chemotherapy drugs. nih.gov For example, amifostine pre-treatment yielded a 3.4- to 65-fold greater recovery of BFU-E colonies after exposure to agents like doxorubicin, mitoxantrone, and cisplatin (B142131) compared to controls. nih.gov This protective effect is partly attributed to a trophic effect, as amifostine itself was found to enhance the colony-forming capacity of these progenitors even without subsequent chemotherapy exposure. nih.gov

Regarding the gastrointestinal tract, animal models have been used to study amifostine's protective effects against radiation-induced mucositis. In a rat model where the head and neck region was irradiated, amifostine administered prior to radiation exposure offered protection against the development of oral mucositis for up to 4 hours. researchgate.net However, the protective effects can be complex and may not extend to all forms of toxicity. For example, in a pilot study involving high-dose chemotherapy, amifostine did not appear to improve mucositis compared to a control group, although it did show a benefit in reducing renal dysfunction. nih.gov

Long-Term Analysis of Carcinogenesis Prevention in Rodent Models

The potential of amifostine to prevent or delay the onset of cancer has been investigated in long-term rodent models. These studies explore whether the cytoprotective properties of amifostine extend to preventing the initial stages of carcinogenesis.

In a mouse skin carcinogenesis model using the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) for initiation and 12-O-tetradecanoylphorbol-13-acetate (TPA) for promotion, amifostine demonstrated significant chemopreventive effects. qeios.com The study found that amifostine reduced both tumor incidence (the percentage of mice developing tumors) and tumor multiplicity (the average number of tumors per mouse). qeios.com The protective effect was most pronounced when amifostine was administered both before the initiation phase and during the promotion phase. qeios.com In this group (Experimental-3), amifostine reduced the risk of tumor formation by 3.88 times compared to the control group. qeios.com Histopathological evaluation further revealed that amifostine reduced the degree of invasion in squamous cell carcinoma (SCC) and, in the most protected group, even appeared to prevent the transition from the promotion to the progression stage of carcinogenesis. qeios.com

| Experimental Group | Tumor Incidence (%) | Tumor Multiplicity (mean tumors/mouse) | Reference |

|---|---|---|---|

| Control (DMBA + TPA) | 100% | 10.22 | qeios.com |

| Experimental-1 (Amifostine before TPA) | 80% | 4.25 | qeios.com |

| Experimental-2 (Amifostine before/after DMBA) | 90% | 6.25 | qeios.com |

| Experimental-3 (Amifostine before DMBA & TPA) | 70% | 3.25 | qeios.com |

Advanced Research Methodologies and Analytical Approaches for Amifostine Disulfide

Quantitative Bioanalysis of Amifostine (B1664874) Disulfide in Biological Matrices

The accurate quantification of amifostine disulfide in complex biological matrices such as plasma is essential for pharmacokinetic and pharmacodynamic studies. Various bioanalytical techniques have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being the cornerstones of these methodologies.

High-Performance Liquid Chromatography (HPLC) with Derivatization Techniques

HPLC is a widely used technique for the separation and quantification of amifostine and its metabolites, including the disulfide form. However, due to the lack of a strong chromophore in the this compound molecule, direct UV detection is often challenging. To overcome this limitation, pre-column derivatization techniques are employed to introduce a UV-active or fluorescent tag to the molecule, thereby enhancing its detectability.

One common derivatization agent is o-phthaldialdehyde (OPA), which reacts with the primary amine groups in amifostine and its metabolites in the presence of a thiol-containing reagent to form a highly fluorescent isoindole derivative. This allows for sensitive fluorescence detection. To specifically measure the disulfide form, a reduction step, for instance with dithiothreitol (B142953) (DTT), is incorporated into the sample preparation to convert the disulfide back to the free thiol (WR-1065) before derivatization. By analyzing samples with and without the reduction step, the concentration of the disulfide can be determined by difference. researchgate.net

Another approach involves the alkylation of the free sulfhydryl group with reagents like iodoacetic acid, followed by derivatization with OPA for UV detection. nih.govresearchgate.net This method allows for the simultaneous determination of the reduced and oxidized forms. The chromatographic separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Derivatization Agent | o-phthaldialdehyde (OPA) | OPA after alkylation with iodoacetic acid |

| Detection | Fluorescence | UV at 340 nm |

| Column | Reversed-phase C18 | Eurosphere Performance (RP-18e) |

| Mobile Phase | Buffer/Organic Modifier Gradient | Methanol and phosphate (B84403) buffer (40:60 v/v) |

| LLOQ | 0.15 µM for WR-1065 | 0.5 µg/mL for WR-1065 |

Mass Spectrometry-Based Methods for Enhanced Specificity and Sensitivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the bioanalysis of this compound, offering superior specificity and sensitivity compared to HPLC with conventional detectors. researchgate.net This technique allows for the direct detection of the disulfide without the need for derivatization, although derivatization can still be used to improve chromatographic properties.

In a typical LC-MS/MS assay, the sample is first subjected to protein precipitation to remove larger molecules. The supernatant is then injected into the LC system for separation. The eluent is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) approach provides high selectivity by monitoring a specific precursor-to-product ion transition.

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) - Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ion(s) (m/z) | Specific fragments of this compound |

| LLOQ | Low ng/mL range |

Bioanalytical Method Development and Validation for Disulfide Species

The development and validation of bioanalytical methods for disulfide species like this compound require careful consideration of several factors to ensure reliable and accurate results. A key challenge is the potential for in vitro oxidation of the free thiol (WR-1065) to its disulfide form or the reduction of the disulfide back to the thiol during sample collection, processing, and storage. To minimize these conversions, it is crucial to add a stabilizing agent, such as an alkylating agent like N-ethylmaleimide, to the blood samples immediately after collection.

Method validation is performed according to regulatory guidelines and typically includes the assessment of selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability under various conditions (freeze-thaw, short-term, and long-term). nih.gov For methods that quantify the disulfide by converting it to the thiol, the efficiency and reproducibility of the reduction step must be thoroughly validated.

Spectroscopic Characterization of this compound Interactions

Spectroscopic techniques are invaluable for elucidating the interactions of this compound with biological macromolecules, such as proteins. These studies provide insights into the binding mechanisms, conformational changes, and the nature of the forces involved in these interactions.

The interaction between amifostine and human serum albumin (HSA), a major transport protein in the blood, has been investigated using fluorescence spectroscopy, circular dichroism (CD), and Fourier-transform infrared (FTIR) spectroscopy. While these studies primarily focused on the parent drug, the principles can be extended to its disulfide form. Fluorescence quenching experiments can determine binding constants and the number of binding sites. Synchronous fluorescence, CD, and FTIR can reveal changes in the protein's secondary and tertiary structure upon binding. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying drug-protein interactions at the atomic level. 1H NMR can be used to observe changes in the chemical shifts of both the ligand and the protein upon binding, providing information about the binding site and the conformation of the bound ligand. nih.gov

Computational Modeling and Structure-Activity Relationship (SAR) Studies of this compound Analogues

Computational modeling and Structure-Activity Relationship (SAR) studies are crucial in the rational design of novel this compound analogues with improved cytoprotective or radioprotective properties and reduced toxicity. nih.gov These approaches aim to establish a correlation between the chemical structure of a compound and its biological activity.

While specific SAR studies on this compound analogues are not extensively reported in the public domain, the general principles of SAR can be applied. The unique polyamine-like structure with a disulfide bond is a key feature for its biological activity. Modifications to the length of the polyamine chain, the nature of the terminal functional groups, and the substitution on the carbon backbone could significantly impact its physicochemical properties, such as lipophilicity and pKa, which in turn would affect its cellular uptake, tissue distribution, and interaction with target molecules.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding affinity and mode of interaction of this compound analogues with potential biological targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to quantitatively correlate the structural features of a series of analogues with their observed biological activities, enabling the prediction of the activity of new, unsynthesized compounds. researchgate.net

Development of Novel Delivery Systems for this compound Research

To enhance the therapeutic potential and overcome the limitations of amifostine and its metabolites, such as their short half-life and potential for side effects, novel drug delivery systems are being explored. These systems aim to provide controlled release, targeted delivery, and improved stability of the active compounds.

Nanoparticles

Nanoparticle-based delivery systems, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or natural polymers like chitosan, have been investigated for the encapsulation of amifostine. creighton.edu These nanoparticles can protect the drug from degradation, control its release profile, and potentially target it to specific tissues. The characteristics of these nanoparticles, including their size, surface charge, drug loading efficiency, and in vitro release kinetics, are crucial parameters that are thoroughly evaluated during their development. mdpi.comnih.gov

| Parameter | PLGA Nanoparticles | Chitosan Nanoparticles |

|---|---|---|

| Preparation Method | Multiple emulsion solvent evaporation | Ionic gelation with tripolyphosphate |

| Average Size | 287 - 925 nm | Variable depending on formulation |

| Surface Charge | Negative (-13 to -25 mV) | Positive (1.16 to 26 mV) |

| Drug Loading | 1.5% - 4.45% | 1.61% - 6% |

Polymer Conjugates

Polymer-drug conjugates represent another promising approach for the delivery of this compound. In this strategy, the drug is covalently attached to a polymer backbone, often via a linker that can be cleaved under specific physiological conditions, such as the reductive environment within cells. nih.gov Disulfide bonds are particularly attractive as linkers for this purpose, as they can be cleaved by intracellular glutathione (B108866), leading to the release of the active thiol form of the drug. rsc.orgui.ac.id Polymers such as polyethylene (B3416737) glycol (PEG) are commonly used to increase the solubility, stability, and circulation time of the conjugated drug. nih.gov The synthesis and characterization of these polymer-drug conjugates involve advanced chemical and analytical techniques to ensure a well-defined product with the desired properties. nih.gov

Functional Assays for Investigating Specific Disulfide-Mediated Cellular Responses

The cellular responses to amifostine and its active metabolite, WR-1065, are multifaceted, largely stemming from the thiol-disulfide exchange reactions and the radical scavenging properties of the free thiol group. nih.gov Functional assays are crucial to elucidate the specific molecular pathways and cellular outcomes modulated by this compound. These assays provide quantitative and qualitative data on enzyme activity, oxidative stress, cell signaling, and apoptosis.

One of the primary mechanisms of amifostine's protective effects is the modulation of antioxidant enzyme activity. nih.govnih.gov Studies have shown that amifostine can induce a delayed radioprotective effect by elevating the levels of superoxide (B77818) dismutase 2 (SOD2) activity. nih.govnih.gov For instance, in a study using SA-NH tumor-bearing C3H mice, a single 400 mg/kg dose of amifostine resulted in a significant elevation of SOD2 activity in various tissues 24 hours after treatment. nih.gov

| Tissue | Enzyme | Change in Activity (24h post-amifostine) | Level of Significance |

|---|---|---|---|

| Pancreas | SOD2 | Significantly Elevated | p < 0.05 |

| Pancreas | GPx | Significantly Elevated | p < 0.05 |

| Small Intestine | SOD2 | Significantly Elevated | p < 0.05 |

| Spleen | SOD2 | Significantly Elevated | p < 0.05 |

| Spleen | Catalase | Significantly Elevated | p < 0.05 |

| Spleen | GPx | Significantly Elevated | p < 0.05 |

Functional assays for oxidative stress are also critical in understanding amifostine's mechanism of action. These assays often involve the measurement of reactive oxygen species (ROS) and intracellular glutathione (GSH) levels. researchgate.netnih.govnih.gov Amifostine has been shown to be a potent free radical scavenger. researchgate.netnih.gov In a study on patients undergoing total body irradiation, none of the 15 patients treated with amifostine showed a detectable free radical signal in their plasma, whereas 5 out of 6 untreated patients did. nih.gov Furthermore, amifostine can enhance intracellular GSH levels, a key component of the cellular antioxidant defense system. nih.govanatoljcardiol.com

The influence of amifostine on cell signaling pathways is another important area of investigation. Amifostine has been found to activate the unfolded protein response (UPR)-dependent signaling pathways. researchgate.net In MCF7 cells, treatment with the active metabolite of amifostine, WR-1065, led to the upregulation of several UPR-related genes. researchgate.net

| Gene | Function |

|---|---|

| BIP | Endoplasmic reticulum chaperone |

| EDEM | ER degradation-enhancing alpha-mannosidase-like protein |

| GADD34 | Growth arrest and DNA damage-inducible protein |

| CHOP | C/EBP homologous protein |

Furthermore, amifostine can modulate p53-mediated signaling. nih.gov In human myeloid leukemia cells, amifostine was found to impair p53-dependent apoptosis by reducing the transactivation of p53 target genes. nih.gov This was confirmed by macroarray analysis which showed that several p53 target genes were downregulated at the mRNA level by amifostine. nih.gov

Finally, a variety of apoptosis assays are employed to study the cytoprotective effects of amifostine. These can include assessing cell morphology, Annexin V binding, the fraction of sub-G1 cells, and DNA laddering. nih.gov In myeloid leukemia cell lines expressing a temperature-conditional p53 mutant, amifostine dramatically reduced apoptosis induced by the wild-type p53 conformation. nih.gov Amifostine has also been shown to modulate the expression of key apoptosis-regulating proteins. For instance, in a study investigating acrylamide-induced hepatotoxicity, pretreatment with amifostine significantly reduced the Bax/Bcl2 ratio, a key indicator of apoptotic propensity. nih.gov

| Protein/Ratio | Effect of Amifostine Pretreatment | Cellular Context |

|---|---|---|

| Bax/Bcl2 ratio | Significantly Reduced | Acrylamide-induced hepatotoxicity in rats |

| Cleaved caspase-3 | Significantly Reduced | Acrylamide-induced hepatotoxicity in rats |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。